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Compound of Interest

Compound Name:
(3-Ethoxy-4-

methoxyphenyl)methanamine

Cat. No.: B1277590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, with a specific focus on the

utilization of the key intermediate, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-

(methylsulfonyl)ethanamine.

Introduction
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) indicated for the

treatment of psoriatic arthritis and plaque psoriasis. Its mechanism of action involves the

modulation of intracellular signaling pathways to control inflammation. The synthesis of

Apremilast is a multi-step process, with the condensation of the chiral amine, (S)-1-(3-ethoxy-4-

methoxyphenyl)-2-(methylsulfonyl)ethanamine, with a phthalic anhydride derivative being a

crucial step. This document outlines the synthetic route, providing detailed protocols for the key

transformations and summarizing relevant quantitative data.

Synthetic Scheme Overview
The synthesis of Apremilast can be broadly divided into three key stages:
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Preparation of 3-Acetamidophthalic Anhydride: This involves the acetylation and subsequent

cyclization of 3-aminophthalic acid.

Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine: The

racemic amine is resolved to isolate the desired (S)-enantiomer, which is critical for the

biological activity of Apremilast.

Condensation and Final Product Formation: The chirally pure amine is condensed with 3-

acetamidophthalic anhydride to yield Apremilast.

Quantitative Data Summary
The following tables summarize the typical yields and purity obtained at key stages of the

Apremilast synthesis.

Table 1: Synthesis of 3-Acetamidophthalic Anhydride

Step
Reactant
s

Reagents
/Solvents

Temperat
ure (°C)

Time (h) Yield (%) Purity (%)

Acetylation

&

Cyclization

3-

Aminophth

alic acid

Acetic

anhydride
Reflux 4 78.5 >98

Table 2: Chiral Resolution of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Step
Reactan
t

Resolvi
ng
Agent

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Enantio
meric
Excess
(%)

Salt

Formatio

n

Racemic

amine

N-acetyl-

L-leucine
Methanol Reflux 1

~67 (of

S-

enantiom

er salt)

>99

Table 3: Synthesis of Apremilast
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Step
Reactant
s

Solvent
Temperat
ure (°C)

Time (h) Yield (%) Purity (%)

Condensati

on

(S)-amine

salt, 3-

Acetamido

phthalic

anhydride

Acetic acid 75-80 18 ~75 >99.5

Condensati

on

(alternative

)

(S)-amine

salt, 3-

Acetamido

phthalic

anhydride

Isopropyl

acetate,

Acetonitrile

,

Triethylami

ne

75-80 16
Not

specified
>99

Experimental Protocols
Protocol 1: Preparation of 3-Acetamidophthalic
Anhydride
This protocol describes the synthesis of 3-acetamidophthalic anhydride from 3-aminophthalic

acid.

Materials:

3-Aminophthalic acid

Acetic anhydride

Diethyl ether

Round-bottom flask

Reflux condenser

Ice-water bath
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Buchner funnel and filter paper

Procedure:

To a 250 mL single-neck round-bottom flask, add 28.0 g (0.15 mol) of 3-aminophthalic acid

and 100 mL of acetic anhydride.

Fit the flask with a reflux condenser and heat the mixture to reflux.

Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After the reaction is complete, cool the flask in an ice-water bath and stir for 15 minutes to

allow for precipitation.

Add diethyl ether to the mixture and stir.

Collect the precipitated solid by suction filtration and wash the filter cake with diethyl ether.

Dry the light yellow flaky solid to obtain 3-acetamidophthalic anhydride.

Expected yield: 24.9 g (78.5%).[1]

Protocol 2: Chiral Resolution of 1-(3-Ethoxy-4-
methoxyphenyl)-2-(methylsulfonyl)ethanamine
This protocol details the resolution of the racemic amine using N-acetyl-L-leucine to obtain the

desired (S)-enantiomer as a salt.

Materials:

1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (racemic mixture)

N-acetyl-L-leucine

Methanol

Round-bottom flask
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Reflux condenser

Buchner funnel and filter paper

Procedure:

In a suitable reaction vessel, dissolve 2500 g of 1-(3-ethoxy-4-methoxyphenyl)-2-

(methylsulfonyl)ethanamine in 20.0 L of methanol with stirring.

Slowly add 950.0 g of N-acetyl-L-leucine at 25°C.

Heat the reaction mixture to reflux temperature and maintain for 1 hour.

Cool the reaction mixture to 25-30°C and continue stirring for 4 hours.

Filter the resulting precipitate and wash with methanol.

Dry the collected solid under vacuum at 60°C for 4 hours to yield the crude product.

The crude product can be further purified by recrystallization from methanol to obtain the N-

acetyl-L-leucine salt of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.

Expected yield of purified salt: 1670 g.[2]

Protocol 3: Synthesis of Apremilast
This protocol describes the condensation of the chirally pure amine salt with 3-

acetamidophthalic anhydride to form Apremilast.

Materials:

(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt

3-Acetamidophthalic anhydride

Acetic acid

Three-necked flask
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Heating mantle

Stirring apparatus

Procedure:

To a 250 mL three-necked flask, add 10.0 g (0.0224 mol) of (S)-1-(3-ethoxy-4-

methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt and 4.6 g (0.0224 mol)

of 3-acetamidophthalic anhydride.[3]

Add 50 mL of acetic acid to the flask.[3]

Heat the mixture to 75-80°C and maintain this temperature for 18 hours.[3]

Upon completion of the reaction, cool the reaction solution to 40-50°C.[3]

The product can be isolated and purified using standard techniques such as extraction and

crystallization.
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Click to download full resolution via product page

Caption: Workflow for the synthesis of Apremilast.
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Caption: Apremilast's PDE4 inhibition signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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